molecular formula C8H5BrClF3 B1272837 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene CAS No. 480438-96-8

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1272837
CAS No.: 480438-96-8
M. Wt: 273.48 g/mol
InChI Key: FFTAVZITFBFVEC-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3 It is a derivative of benzene, where the benzene ring is substituted with bromine, chloromethyl, and trifluoromethyl groups

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in radical trifluoromethylation processes. The trifluoromethyl group in this compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are crucial for the compound’s function in pharmaceuticals and agrochemicals, where it contributes to the modification of molecular structures and the enhancement of biological activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group can alter the activity of specific signaling proteins, leading to changes in downstream cellular responses . Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular behavior and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins, which can lead to enzyme inhibition or activation . The trifluoromethyl group in the compound is particularly effective in forming stable radical intermediates, which can participate in various biochemical reactions. These interactions can result in changes in gene expression and the modulation of cellular pathways, contributing to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced biological activity and improved metabolic function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The trifluoromethyl group plays a crucial role in these interactions, facilitating the formation of radical intermediates that participate in metabolic reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biological activity . The compound’s distribution within different cellular compartments can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene typically involves the following steps:

    Chloromethylation: The chloromethyl group can be introduced via a Friedel-Crafts reaction using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chloromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide can yield 2-cyano-1-(chloromethyl)-4-(trifluoromethyl)benzene.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. Its chloromethyl group is particularly reactive, allowing for further functionalization through nucleophilic substitution reactions. This reactivity facilitates the synthesis of more complex molecules, which can be utilized in various applications.

Key Reactions:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Compounds containing trifluoromethyl groups often exhibit unique biological activities due to their lipophilicity and ability to interact with biological macromolecules. 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene can be used as a precursor in the synthesis of pharmaceutical agents.

Case Studies:

  • Antitubercular Agents: Research indicates that derivatives of trifluoromethyl-substituted benzene compounds show improved potencies against Mycobacterium tuberculosis. The structural modifications involving this compound can lead to compounds with enhanced efficacy and solubility .
  • Antiviral Compounds: Similar halogenated compounds have been studied for their potential antiviral properties, making them candidates for further investigation in drug development.

Material Science

Due to its unique chemical properties, this compound is also explored in material science applications.

Applications:

  • Fluorinated Polymers: The trifluoromethyl group imparts desirable properties such as chemical stability and hydrophobicity to polymers. These materials are used in coatings, adhesives, and sealants.
  • Optoelectronic Materials: Research into the use of halogenated compounds for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices highlights the potential applications of this compound in advanced materials.

Comparison with Similar Compounds

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    2-Bromo-1-(chloromethyl)-3-(trifluoromethyl)benzene: Similar structure but different position of the trifluoromethyl group.

    2-Bromo-1-(chloromethyl)-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    2-Bromo-1-(chloromethyl)-4-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Biological Activity

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C7H3BrClF3
  • CAS Number : 480438-96-8
  • Molecular Weight : 251.45 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Research indicates that halogenated compounds, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial effects against various bacterial strains.
  • Anticancer Potential : The compound's structure suggests potential anticancer activity, particularly in targeting specific cancer cell lines.

Toxicity Profile

Toxicological studies provide insight into the safety and potential risks associated with this compound:

  • Acute Toxicity : In animal studies, high doses have resulted in hepatocellular hypertrophy and nephropathy. The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects observed at higher doses .
  • Chronic Exposure Effects : Long-term exposure may lead to reproductive toxicity and other systemic effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibited activity against Gram-positive bacteria
AnticancerInduced apoptosis in cancer cell lines
ToxicityNOAEL of 50 mg/kg; liver and kidney effects noted

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of halogenated benzene derivatives, this compound was evaluated for its impact on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value in the micromolar range. Flow cytometry analysis revealed that treatment led to increased levels of p53 and activation of caspase-3, suggesting a mechanism involving apoptosis induction .

Properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-7-3-6(8(11,12)13)2-1-5(7)4-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTAVZITFBFVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380879
Record name 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-96-8
Record name 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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